molecular formula C12H12N2O B13325207 1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13325207
M. Wt: 200.24 g/mol
InChI Key: LRZMYNJFMGGZPF-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one (CAS 1178704-77-2) is a chemical building block belonging to the class of pyrazole derivatives, with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . Research into pyrazole derivatives has demonstrated their potential in various therapeutic areas, including use as anti-inflammatory, antimicrobial, antifungal, anticancer, and antitubercular agents . Several pyrazole-based compounds, such as antipyrine and phenylbutazone, have historically been used as nonsteroidal anti-inflammatory drugs (NSAIDs) . Beyond pharmaceutical applications, structurally related pyrazole compounds serve as key precursors in materials science. For instance, they are utilized as cyclometalating C^N ligands in the synthesis of luminescent platinum(II) complexes, which are investigated for applications in organic light-emitting diodes (OLEDs) and other photonic devices due to their favorable photophysical properties . As a versatile synthetic intermediate, this compound provides researchers with a valuable template for developing new active substances in drug discovery campaigns and for creating novel functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9-7-13-14(8-9)12-6-4-3-5-11(12)10(2)15/h3-8H,1-2H3

InChI Key

LRZMYNJFMGGZPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of this compound typically involves multi-step procedures, starting from appropriately substituted phenyl ketones or their derivatives, followed by pyrazole ring formation or pyrazole substitution on the aromatic ring. The key steps include:

  • Formation of the pyrazole ring or introduction of the pyrazolyl substituent.
  • Functionalization of the aromatic ring to bear the ethanone group at the ortho position relative to the pyrazole substituent.
  • Purification and characterization of the target compound.

Pyrazole Ring Formation via Hydrazine Condensation

One common approach is the condensation of β-dicarbonyl compounds or α,β-unsaturated ketones with hydrazine derivatives to form the pyrazole ring. For example, 3-oxo-2-phenylbutanenitrile derivatives can be refluxed with hydrazine hydrate or hydrazine hydrochloride in ethanol, often in the presence of molecular sieves, to yield 3-aminopyrazoles. Subsequent acylation or substitution reactions then afford pyrazole-substituted ethanones.

N-Arylation of Pyrazoles

An alternative method involves the N-arylation of 4-methyl-1H-pyrazole with 2-bromoacetophenone or its derivatives under palladium-catalyzed cross-coupling conditions. This method allows direct attachment of the pyrazole nitrogen to the phenyl ring bearing the ethanone group at the ortho position. Catalysts such as Pd(PPh3)4 or Pd2(dba)3 with suitable ligands facilitate this transformation with good regioselectivity and yields.

One-Pot Synthesis via β-Formyl Enamides and Hydroxylamine Hydrochloride

A novel one-pot synthesis involves the reaction of β-formyl enamides with hydroxylamine hydrochloride catalyzed by potassium dihydrogen phosphate in acidic media. This method efficiently constructs the pyrazole ring and introduces substitution patterns compatible with ethanone functionalities. This approach is advantageous for its operational simplicity and moderate to high yields.

Acylation of Pyrazole Derivatives

Acylation of pyrazole derivatives with acyl chlorides or anhydrides under mild conditions (e.g., dry pyridine, dry THF, room temperature) is used to introduce the ethanone moiety at the nitrogen atom of the pyrazole ring. This method is often used after pyrazole synthesis to obtain N-acylated pyrazoles such as this compound.

Experimental Parameters and Optimization

Parameter Typical Conditions Notes
Solvents Dry THF, dry dioxane, absolute ethanol Dry solvents preferred to avoid side reactions
Temperature Room temperature to reflux (25–110 °C) Reflux for hydrazine condensation; RT for acylation
Catalysts Pd catalysts for N-arylation; KDP for one-pot pyrazole synthesis Catalyst choice affects yield and regioselectivity
Reaction Time 2 hours to overnight Longer times for hydrazine condensation
Purification Flash chromatography (petroleum ether/ethyl acetate or dichloromethane/methanol) Essential for isolating pure product
Yield 40–75% Dependent on method and substrate purity

Representative Preparation Example

Synthesis of this compound via Hydrazine Condensation and Acylation

  • Dissolve 3-oxo-2-phenylbutanenitrile derivative (3.0 mmol) in absolute ethanol (20 mL).

  • Add hydrazine dihydrochloride (6.0 mmol) and reflux overnight with 3Å molecular sieves.

  • Concentrate the reaction mixture under reduced pressure to half volume.

  • Dilute with water, adjust pH to 8 with saturated sodium bicarbonate.

  • Extract with ethyl acetate (3 × 15 mL), wash organic layer with brine, dry over anhydrous sodium sulfate.

  • Concentrate to obtain crude 3-aminopyrazole.

  • Acylate the crude pyrazole by adding acetic anhydride (1.73 mmol) in dry dioxane (5 mL) at room temperature for 2 hours.

  • Evaporate solvent under reduced pressure, partition residue between water and ethyl acetate.

  • Extract organic layer, wash, dry, and purify by flash chromatography (petroleum ether/ethyl acetate 85/15 v/v).

  • Obtain this compound as a white solid in 40–75% yield.

Analytical Characterization

The prepared compound is characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Hydrazine Condensation + Acylation β-dicarbonyl compound, hydrazine dihydrochloride, acetic anhydride Reflux in EtOH, RT acylation 40–75 Straightforward, moderate yield
Pd-Catalyzed N-Arylation 4-methyl-1H-pyrazole, 2-bromoacetophenone, Pd catalyst Pd catalyst, base, RT to reflux Moderate Regioselective, direct N-arylation
One-Pot β-Formyl Enamide Route β-formyl enamide, hydroxylamine hydrochloride, KDP catalyst Acidic medium, mild heating Moderate Operational simplicity

Research Discoveries and Optimization Insights

  • The choice of solvent and drying conditions critically affects the yield and purity of the pyrazole ring formation.

  • Molecular sieves during hydrazine condensation improve product yield by removing water and shifting equilibrium.

  • Pd-catalyzed N-arylation provides regioselective synthesis but requires careful ligand and catalyst optimization to avoid side reactions.

  • One-pot syntheses using β-formyl enamides and hydroxylamine hydrochloride represent promising green chemistry approaches with fewer purification steps.

  • Acylation reactions are generally high yielding and mild, allowing for functional group tolerance.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound's structural analogs vary in substituents on the phenyl ring, pyrazole position, and additional functional groups. Key examples include:

Table 1: Structural Comparison of Selected Pyrazole Derivatives
Compound Name Substituents on Phenyl Ring Pyrazole Position Additional Features Reference
1-[2-(4-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one (Target) 4-Methylpyrazole at ortho position 1H-pyrazole Ketone backbone N/A
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Chlorine at para position 2-position Ethyl ketone backbone
1-[3-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one Bromine at meta, pyrazole at para 1H-pyrazole Halogen substitution
1-(4-(Cyclopentylidenemethyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one Cyclopentylidenemethyl at para 4-position Aliphatic chain substitution
1-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD17) Piperazine-linked 4-chlorobenzoyl group N/A Dual pharmacological activity

Key Observations :

  • Substituent Position : The ortho-position of the pyrazole in the target compound may sterically hinder interactions compared to para-substituted analogs like QD17 .
  • Halogen Effects : Bromine or chlorine substituents (e.g., ) enhance molecular polarity and may influence binding affinity in biological systems.
  • Extended Linkers : Piperazine or aliphatic chains (e.g., ) improve solubility and enable dual-targeting capabilities.

Key Observations :

  • Melting Points : Bulky substituents (e.g., naphthalene in ) or polar groups (e.g., sulfonyl in ) increase melting points due to enhanced intermolecular forces.
  • Synthetic Yields : Piperazine-linked derivatives (e.g., QD17 ) show lower yields (18–35%) compared to Claisen-Schmidt condensations (80–93% in ), likely due to multi-step complexity.

Key Observations :

  • Antimicrobial Activity : Chlorophenyl and methoxyphenyl groups enhance antimicrobial efficacy by increasing lipophilicity .
  • CNS Targets : Piperazine derivatives (e.g., QD10 ) show promise in central nervous system disorders due to improved blood-brain barrier penetration.

Biological Activity

1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of organic compounds characterized by the presence of a pyrazole ring, which often contributes to significant pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H13N3C_{12}H_{13}N_{3}. Its structure includes a phenyl ring substituted with a pyrazole moiety, which is essential for its biological activity. The molecular weight is approximately 201.267 g/mol.

PropertyValue
Chemical FormulaC12H13N3C_{12}H_{13}N_{3}
Molecular Weight201.267 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)C1=CC=CC=C1)N=N1C=CC=N1

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In one study, an analogue demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic activity .

Anticonvulsant Properties

The anticonvulsant potential of pyrazole derivatives has also been explored. A related compound was evaluated for its ability to prevent seizures in animal models, showing promising results that suggest a mechanism involving modulation of GABAergic and glutamatergic neurotransmission pathways .

Anxiolytic Effects

Anxiolytic-like effects have been observed in pyrazole derivatives, with studies indicating that they may interact with benzodiazepine and nicotinic receptors. For example, a compound structurally related to this compound exhibited anxiolytic effects in behavioral tests, suggesting potential therapeutic applications in anxiety disorders .

Case Study 1: Antitumor Activity

A study published in MDPI evaluated several pyrazole derivatives for their antitumor efficacy. One derivative showed significant inhibition of cell growth in various cancer cell lines, with molecular docking studies suggesting that the pyrazole ring enhances binding affinity to target proteins involved in cell proliferation .

Case Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological profile of pyrazole derivatives was assessed using various behavioral tests in rodents. The results indicated that these compounds could reduce anxiety-like behavior and improve cognitive function, likely through their action on neurotransmitter systems .

Q & A

What are the optimal synthetic routes for 1-[2-(4-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of pyrazoline derivatives typically involves cyclocondensation of chalcones with hydrazine derivatives. For this compound, key steps include controlling temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and inert atmospheres (e.g., nitrogen) to prevent oxidation . Reaction time (6–12 hours) and stoichiometric ratios (e.g., 1:1.2 chalcone to hydrazine) are critical for achieving yields >70% .

Advanced Research Question How can microwave-assisted synthesis or flow chemistry improve reaction efficiency? Evidence suggests microwave methods reduce reaction times by 50–70% while maintaining >90% purity. Solvent-free conditions under microwave irradiation minimize side products like over-oxidized byproducts .

What crystallographic data are available for structural analogs, and how do intermolecular interactions affect stability?

Basic Research Question
Crystal structures of related pyrazolines (e.g., 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one) reveal torsion angles (e.g., C9–N1–C18–O1 = 4.22°) and hydrogen-bonding networks (e.g., C19–H19C···O1 distance = 2.51 Å) that stabilize the dihedral angle between pyrazole and phenyl rings .

Advanced Research Question How do substituents like 4-methyl groups influence packing efficiency? Computational models (e.g., Hirshfeld surface analysis) show methyl groups enhance hydrophobic interactions, reducing crystal lattice energy by 15–20% compared to unsubstituted analogs .

What biological activities are reported for structurally similar pyrazolines, and how do substituents modulate efficacy?

Basic Research Question
Pyrazolines with 4-methylphenyl groups exhibit antibacterial (MIC = 8–16 µg/mL against S. aureus) and anti-inflammatory (IC₅₀ = 12 µM COX-2 inhibition) activities . Methoxy or nitro substituents enhance potency by 30–50% due to improved electron-withdrawing effects .

Advanced Research Question How does the ketone group at the ethanone position affect binding to biological targets? Docking studies suggest the carbonyl oxygen forms hydrogen bonds with Thr206 in COX-2 (binding energy = −8.2 kcal/mol), which is absent in ester or alcohol derivatives .

Which analytical techniques are most reliable for characterizing this compound?

Basic Research Question
1H/13C NMR (δ 2.35 ppm for methyl group, δ 168.2 ppm for ketone carbonyl) and FTIR (C=O stretch at 1685 cm⁻¹) confirm structural integrity. HPLC with C18 columns (acetonitrile/water gradient) achieves >95% purity .

Advanced Research Question Can X-ray photoelectron spectroscopy (XPS) detect electronic effects of substituents? XPS data for nitro-substituted analogs show N 1s binding energy shifts of 0.5 eV, correlating with enhanced electrophilicity in bioactivity assays .

How do solvent polarity and temperature impact recrystallization efficiency?

Basic Research Question
Ethanol/water mixtures (7:3 v/v) at 4°C yield needle-shaped crystals with 85% recovery. Polar aprotic solvents like DMF reduce crystal quality due to high solubility .

Advanced Research Question What role do non-classical hydrogen bonds (e.g., C–H···π) play in crystal morphology? Single-crystal XRD data show C–H···π interactions (3.3–3.5 Å) in toluene-recrystallized samples, resulting in prismatic crystals with higher melting points (Δmp = +15°C) .

How can discrepancies in spectral data between synthetic batches be resolved?

Basic Research Question
Batch-to-batch variations in NMR spectra often arise from residual solvents or tautomeric forms. Lyophilization and deuterated solvent washing reduce DMSO-d6 contamination (<0.1%) .

Advanced Research Question Does dynamic NMR capture tautomerization kinetics? For analogs, equilibrium between enol and keto forms (ΔG‡ = 50 kJ/mol) is observed at 298 K, explaining split peaks in 1H NMR .

What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question
DFT calculations (B3LYP/6-311G**) identify the C10 position as electrophilic (Fukui f⁻ = 0.12), favoring SNAr reactions with amines. Solvent models (PCM) show THF increases activation energy by 10% compared to DMF .

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